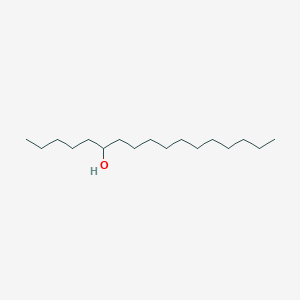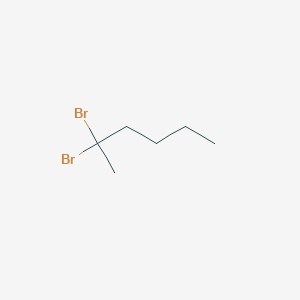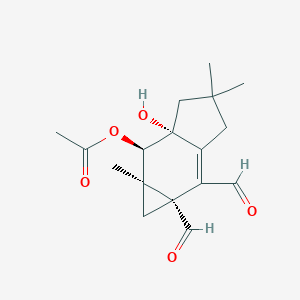
Hydron;benzoate
Descripción general
Descripción
Benzoic acid, also known as benzoate or E210, belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. Benzoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Benzoic acid has been found throughout most human tissues, and has also been detected in most biofluids, including saliva, feces, urine, and sweat. Within the cell, benzoic acid is primarily located in the cytoplasm and endoplasmic reticulum. Benzoic acid exists in all eukaryotes, ranging from yeast to humans. Benzoic acid is also a parent compound for other transformation products, including but not limited to, 4-(2-carboxyphenyl)-2-oxobut-3-enoic acid, 4-hydroxy-3-octaprenylbenzoic acid, and hydroxybenzoic acid. Benzoic acid is a potentially toxic compound.
Benzoic acid appears as a white crystalline solid. Slightly soluble in water. The primary hazard is the potential for environmental damage if released. Immediate steps should be taken to limit spread to the environment. Used to make other chemicals, as a food preservative, and for other uses.
Benzoic acid is a compound comprising a benzene ring core carrying a carboxylic acid substituent. It has a role as an antimicrobial food preservative, an EC 3.1.1.3 (triacylglycerol lipase) inhibitor, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, a plant metabolite, a human xenobiotic metabolite, an algal metabolite and a drug allergen. It is a conjugate acid of a benzoate.
Aplicaciones Científicas De Investigación
Solubilization and Analysis of Pharmaceuticals : Sodium benzoate, a hydrotropic agent, has been used to enhance the solubility of poorly water-soluble drugs like frusemide, facilitating their analysis. This method is described as novel, safe, accurate, and cost-effective for analyzing drugs in their basic form and tablets (Maheshwari, 2005).
Plant Metabolism and Glycosylation Reactions : Research on Arabidopsis glycosyltransferases revealed their activity towards benzoates, crucial in the formation of glucose esters with various metabolites. This study provides insight into the biotransformation reactions in plants and aids in understanding benzoate metabolism (Lim et al., 2002).
Enhanced Solubility and Mass Transfer in Aqueous Solutions : Studies on benzyl benzoate and methyl benzoate have shown that the solubility and mass transfer coefficient of these compounds in water can be significantly enhanced using hydrotropes like sodium benzoate. This research has implications for industrial applications where solubility enhancement is required (Meyyappan & Gandhi, 2005; Morais, 2013).
Fluorescent Chemosensors for Metal Ions : 8-Hydroxyquinoline benzoates have been developed as fluorescent chemosensors for transition metal ions like Hg2+ and Cu2+. This discovery is significant for sensitive detection of these ions (Zhang et al., 2005).
Drug Delivery Systems : Studies on drug-polymer interactions have explored the effect of benzoates on thermoresponsive poly(N-isopropylacrylamide) drug delivery systems, highlighting the role of these interactions in influencing drug release rates (Coughlan & Corrigan, 2006).
Synthesis of Natural Products with Anti-Tumor Properties : The total synthesis of (S)-2,4-dihydroxy-1-butyl (4-hydroxy) benzoate, a compound with anti-tumor properties, has been achieved. This synthesis is a significant contribution to the field of medicinal chemistry (Seagren et al., 2009).
Propiedades
IUPAC Name |
hydron;benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC=C(C=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)



